Conopressin G Exhibits High Potency Agonism at Human V1a and V1b Receptors
(Arg8)-Conopressin G demonstrates potent agonist activity at human V1a (hV1aR) and V1b (hV1bR) receptors, with potencies reported in the nanomolar range. This contrasts sharply with Conopressin-T, a structurally related peptide, which acts as a selective *antagonist* at the hV1a receptor [1].
| Evidence Dimension | Functional activity at hV1a receptor |
|---|---|
| Target Compound Data | Potent agonist activity (nanomolar range) |
| Comparator Or Baseline | Conopressin-T: Selective antagonist (IC50 for antagonism not specified, but functionally blocks vasopressin-induced IP accumulation) [1] |
| Quantified Difference | Functional reversal (agonist vs. antagonist) |
| Conditions | In vitro functional assays on human V1a receptor expressed in HEK-293 cells |
Why This Matters
This qualitative functional difference determines whether the compound will activate or inhibit a specific signaling pathway, making the choice critical for experimental design.
- [1] Dutertre S, Croker D, Daly NL, Andersson Å, Muttenthaler M, Lumsden NG, Craik DJ, Alewood PF, Guillon G, Lewis RJ. Conopressin-T from Conus tulipa reveals an antagonist switch in vasopressin-like peptides. J Biol Chem. 2008 Mar 14;283(11):7100-8. doi: 10.1074/jbc.M706477200. Epub 2008 Jan 2. PMID: 18174156. View Source
